Lipophilicity Comparison Across 1-Alkyl-5-methyl-4-carboxylic Acid Series
The target compound exhibits a computed XLogP3-AA of 1.4, which is 0.1 log units higher than the n-butyl analog (1.3), 0.3 log units higher than the tert-butyl analog (1.1), 0.9 log units higher than the 1-ethyl analog (0.5), and 1.6 log units higher than the 1-methyl analog (−0.2), all values derived from the same PubChem XLogP3 3.0 computational method [1]. This places the sec-butyl substituted compound at the highest lipophilicity among the 4-carboxylic acid regioisomers of the C₉H₁₄N₂O₂ constitutional isomers, with the 3-carboxylic acid regioisomer exceeding it at 1.7 [2].
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.4 (PubChem CID 61272254) |
| Comparator Or Baseline | 1-butyl (n-) analog: 1.3; 1-tert-butyl analog: 1.1; 1-ethyl analog: 0.5; 1-methyl analog: −0.2; 3-COOH regioisomer: 1.7 |
| Quantified Difference | ΔlogP = +0.1 (vs. n-butyl); +0.3 (vs. tert-butyl); +0.9 (vs. ethyl); +1.6 (vs. methyl); −0.3 (vs. 3-COOH regioisomer) |
| Conditions | XLogP3 3.0 algorithm, PubChem release 2019.06.18–2025.04.14, computed consistently across all compounds |
Why This Matters
A logP difference of 0.3–1.6 units between the target and its common in-class analogs translates to a 2- to 40-fold difference in octanol–water partitioning, which directly impacts membrane permeability, solubility, and protein binding in downstream biological assays, making the sec-butyl derivative the optimal choice when intermediate lipophilicity with a chiral handle is required.
- [1] PubChem Compound Summaries: CID 61272254 (target, XLogP3-AA 1.4); CID 61271851 (n-butyl, 1.3); CID 22227903 (tert-butyl, 1.1); CID 1075882 (ethyl, 0.5); CID 643160 (methyl, −0.2). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-05-02). View Source
- [2] PubChem Compound Summary for CID 71757849, 1-(butan-2-yl)-5-methyl-1H-pyrazole-3-carboxylic acid (XLogP3-AA 1.7). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/71757849 (accessed 2026-05-02). View Source
